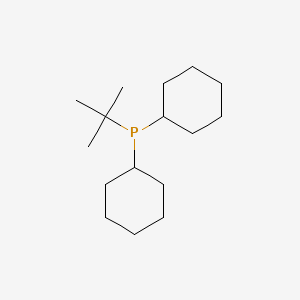

tert-Butyldicyclohexylphosphine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl(dicyclohexyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYZHXLHUNLBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405166 | |

| Record name | tert-Butyldicyclohexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93634-87-8 | |

| Record name | tert-Butyldicyclohexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldicyclohexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of tert-Butyldicyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for tert-Butyldicyclohexylphosphine, a bulky, electron-rich phosphine (B1218219) ligand crucial in modern catalysis, particularly in cross-coupling reactions. Due to its air-sensitive nature, all manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves the reaction of a tert-butyl organometallic reagent with dicyclohexylchlorophosphine. Both Grignard and organolithium reagents can be employed, with the Grignard reagent approach generally being more common for industrial-scale production due to safety and cost considerations.

Synthesis via Grignard Reagent

This protocol details the synthesis of this compound from dicyclohexylchlorophosphine and tert-butylmagnesium chloride.

Experimental Protocol:

Materials:

-

Dicyclohexylchlorophosphine (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

tert-Butyl chloride (1.2 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine (one crystal, as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Hexane (B92381) or pentane

Procedure:

-

Preparation of tert-Butylmagnesium Chloride:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of tert-butyl chloride in anhydrous diethyl ether.

-

Add a small portion of the tert-butyl chloride solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun, evidenced by the disappearance of the iodine color and the onset of gentle reflux.

-

Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dicyclohexylchlorophosphine:

-

Cool the freshly prepared tert-butylmagnesium chloride solution to 0 °C in an ice bath.

-

Slowly add a solution of dicyclohexylchlorophosphine in anhydrous diethyl ether to the Grignard reagent via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound as a colorless to pale yellow oil or solid.

-

Quantitative Data Summary (Synthesis via Grignard Reagent)

| Parameter | Value | Reference |

| Reactants | ||

| Dicyclohexylchlorophosphine | 1.0 eq | [1] |

| tert-Butylmagnesium chloride | 1.1 - 1.5 eq | [2][3] |

| Solvent | Diethyl ether or THF | [2][3] |

| Reaction Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 12 - 24 hours | [1] |

| Typical Yield | 60 - 85% (crude) | Inferred from similar reactions |

Purification Protocols

Due to its high boiling point and sensitivity to air, purification of this compound requires specific techniques. The choice of method depends on the scale of the reaction and the desired purity level.

Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound on a larger scale, as it effectively removes non-volatile impurities.[4][5][6]

Experimental Protocol:

-

Set up a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry and the system is leak-free.

-

Transfer the crude this compound to the distillation flask containing a magnetic stir bar.

-

Slowly apply vacuum to the system. A cold trap should be used to protect the vacuum pump.

-

Once a stable vacuum is achieved (typically <1 mmHg), gently heat the distillation flask with an oil bath.

-

Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point.

-

After distillation, the purified product should be collected and stored under an inert atmosphere.

Recrystallization

For smaller scales or to obtain highly pure crystalline material, recrystallization can be employed. The key is to find a solvent system where the phosphine is soluble at high temperatures and sparingly soluble at low temperatures.[7][8] Given the non-polar nature of the molecule, non-polar solvents are a good starting point.

Experimental Protocol:

-

In a Schlenk flask, dissolve the crude product in a minimal amount of a hot, non-polar solvent (e.g., hexane or pentane).

-

If insoluble impurities are present, perform a hot filtration under an inert atmosphere.

-

Allow the solution to cool slowly to room temperature, and then further cool in a freezer (-20 to -30 °C) to induce crystallization.

-

Isolate the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter stick).

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Quantitative Data Summary (Purification)

| Purification Method | Purity Achieved | Typical Recovery | Notes |

| Vacuum Distillation | >95% | 70-90% | Effective for removing non-volatile impurities. |

| Recrystallization | >98% | 50-80% | Can provide high purity material; solvent choice is critical. |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Spectroscopic Data | Expected Chemical Shifts / Signals |

| ¹H NMR (in C₆D₆) | δ 1.0-2.0 (m, 22H, cyclohexyl-H), δ 1.2 (d, J(P,H) ≈ 12 Hz, 9H, t-Bu-H) |

| ¹³C NMR (in C₆D₆) | δ 35-40 (d, J(P,C) ≈ 20-25 Hz, Cq, t-Bu), δ 30-35 (d, J(P,C) ≈ 15-20 Hz, CH, cyclohexyl), δ 27-30 (m, CH₂, cyclohexyl), δ 29-32 (d, J(P,C) ≈ 10-15 Hz, CH₃, t-Bu) |

| ³¹P NMR (in C₆D₆) | δ 45-55 (s) |

| IR (neat) | ν(C-H) ≈ 2850-2950 cm⁻¹ |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the synthesis and purification of this compound and the logical relationship between the key steps.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Logical relationship of key stages in producing pure this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 7. US7847126B2 - Process for preparing tertiary phosphines - Google Patents [patents.google.com]

- 8. web.mnstate.edu [web.mnstate.edu]

A Comprehensive Technical Guide to tert-Butyldicyclohexylphosphine: Properties, Synthesis, and Applications in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyldicyclohexylphosphine is a monodentate, bulky, and electron-rich tertiary phosphine (B1218219) ligand. Its significant steric hindrance and strong electron-donating properties make it a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceuticals and functional materials. This guide provides an in-depth overview of the physical properties, synthesis, safe handling, and key applications of this compound, with a focus on its role in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Chemical Identification and Physical Properties

The Chemical Abstracts Service (CAS) number for this compound is 93634-87-8 [1][2]. This compound is also known by other names, including Dicyclohexyl-tert-butylphosphine and tert-butyl(dicyclohexyl)phosphane[1][2].

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₁P | [1] |

| Molecular Weight | 254.39 g/mol | [1] |

| Appearance | Colorless viscous liquid | [2] |

| Melting Point | Not available (often used as its tetrafluoroborate (B81430) salt which is a solid) | |

| Boiling Point | 333.4 ± 9.0 °C (Predicted) | |

| Density | 0.939 g/mL at 25 °C | |

| Solubility | Insoluble in water | |

| Sensitivity | Air-sensitive (pyrophoric) | [1] |

Synthesis and Characterization

The synthesis of sterically hindered phosphines like this compound can be challenging due to the bulky substituents around the phosphorus atom. A general approach involves the reaction of a phosphorus halide with appropriate Grignard or organolithium reagents.

Synthetic Protocol

Reaction Scheme:

PCl₃ + 3 t-BuMgCl → P(t-Bu)₃ + 3 MgCl₂

Materials:

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous hexane

-

Degassed water

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. tert-Butyl chloride is added dropwise to initiate the formation of the Grignard reagent (tert-butylmagnesium chloride). The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

-

Phosphine Synthesis: The freshly prepared Grignard reagent is then slowly added to a solution of phosphorus trichloride in anhydrous diethyl ether at a low temperature (e.g., -78 °C) with vigorous stirring. Careful control of the stoichiometry is crucial to favor the formation of the tri-substituted phosphine and minimize the formation of di- and mono-substituted byproducts.

-

Workup and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by distillation or crystallization under an inert atmosphere.

Characterization

The primary method for characterizing this compound and other phosphine ligands is ³¹P NMR spectroscopy . The phosphorus nucleus provides a distinct signal whose chemical shift is highly sensitive to the electronic and steric environment of the phosphorus atom. For this compound, a single resonance is expected in the ³¹P{¹H} NMR spectrum. Further characterization can be achieved through ¹H and ¹³C NMR spectroscopy, as well as mass spectrometry.

Safe Handling of a Pyrophoric Liquid

This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air[1]. Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE):

-

Fire-resistant lab coat

-

Safety glasses with side shields or chemical splash goggles

-

Face shield

-

Flame-resistant gloves (e.g., Nomex) over chemical-resistant gloves (e.g., nitrile)

Handling Procedures:

-

All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.

-

Use syringes and cannulas for transferring the liquid. Ensure all glassware is oven-dried and free of moisture.

-

Work in a well-ventilated fume hood.

-

Keep a container of sand or a Class D fire extinguisher readily accessible. Do not use a water-based extinguisher.

Storage:

-

Store in a tightly sealed container under an inert atmosphere.

-

Store in a cool, dry, and well-ventilated area away from flammable materials and sources of ignition.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The steric bulk and electron-rich nature of this compound make it an exceptional ligand for palladium catalysts, enhancing their activity and stability. This allows for the coupling of challenging substrates, such as aryl chlorides, under milder reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky phosphine ligands like this compound has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amines.

Catalytic Cycle:

The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The bulky phosphine ligand facilitates the oxidative addition and reductive elimination steps and prevents the formation of inactive palladium dimers.

Figure 1. Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol (General):

-

An oven-dried Schlenk tube is charged with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), this compound, the aryl halide, the amine, and a base (e.g., NaOt-Bu or K₃PO₄).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Anhydrous solvent (e.g., toluene (B28343) or dioxane) is added via syringe.

-

The reaction mixture is heated to the desired temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.

-

The crude product is purified by flash chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This compound-ligated palladium catalysts are highly effective for the coupling of a wide range of substrates, including sterically hindered and electronically deactivated partners.

Catalytic Cycle:

The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. The phosphine ligand plays a crucial role in the oxidative addition and transmetalation steps.

Figure 2. Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol (General):

-

To a Schlenk flask under an inert atmosphere, add the palladium precursor, this compound, the aryl or vinyl halide, the boronic acid or ester, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add the solvent (e.g., a mixture of toluene and water, or THF).

-

Heat the reaction mixture with stirring for the required time, monitoring the progress by an appropriate analytical technique.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile ligand in the field of organic synthesis. Its unique steric and electronic properties enable challenging palladium-catalyzed cross-coupling reactions that are essential for the construction of complex molecules in academic and industrial research, particularly in the development of new pharmaceuticals. Proper handling and a thorough understanding of its reactivity are crucial for its safe and effective use. This guide provides a foundational understanding for researchers and professionals working with this important chemical reagent.

References

Spectroscopic Data of tert-Butyldicyclohexylphosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyldicyclohexylphosphine, a bulky phosphine (B1218219) ligand crucial in various catalytic and synthetic applications. Due to the air-sensitive and pyrophoric nature of this compound, this guide emphasizes appropriate handling and experimental protocols. While direct experimental spectra are not widely available in the public domain, this document compiles predicted data based on analogous structures and provides detailed methodologies for obtaining and interpreting the spectroscopic information.

Compound Overview

This compound is a tertiary phosphine ligand known for its significant steric bulk, which influences the reactivity and selectivity of metal complexes in which it is incorporated. Its robust steric profile is a key feature in designing catalysts for challenging cross-coupling reactions and other transformations in organic synthesis and drug development.

Chemical Structure:

-

Molecular Formula: C₁₆H₃₁P

-

Molecular Weight: 254.39 g/mol [1]

-

CAS Number: 93634-87-8[1]

-

Appearance: Colorless viscous liquid[2]

-

Key Feature: Air and moisture sensitive, pyrophoric.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including other bulky phosphine ligands and molecules containing tert-butyl and cyclohexyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: C₆D₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~1.80 - 1.60 | Multiplet | 10H | Cyclohexyl -CH₂ (axial) | - |

| ~1.55 - 1.40 | Multiplet | 2H | Cyclohexyl -CH (methine) | - |

| ~1.25 - 1.05 | Multiplet | 10H | Cyclohexyl -CH₂ (equatorial) | - |

| ~1.00 | Doublet | 9H | tert-Butyl -CH₃ | ³J(P,H) ≈ 12-15 |

Table 2: Predicted ¹³C{¹H} NMR Data (Solvent: C₆D₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Predicted J(P,C) (Hz) |

| ~36.0 | Doublet | P-C(CH₃)₃ | ¹J(P,C) ≈ 25-30 |

| ~32.0 | Singlet | P-C(CH₃)₃ | ²J(P,C) ≈ 10-15 |

| ~30.5 | Doublet | Cyclohexyl -C1 | ¹J(P,C) ≈ 15-20 |

| ~28.0 | Doublet | Cyclohexyl -C2, C6 | ²J(P,C) ≈ 10-15 |

| ~27.0 | Singlet | Cyclohexyl -C4 | ⁴J(P,C) ≈ 0-5 |

| ~26.5 | Doublet | Cyclohexyl -C3, C5 | ³J(P,C) ≈ 5-10 |

Table 3: Predicted ³¹P{¹H} NMR Data (Solvent: C₆D₆)

| Chemical Shift (δ) ppm | Multiplicity |

| ~45 - 55 | Singlet |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 - 2850 | Strong | C-H stretch (cyclohexyl and tert-butyl) |

| 1445 | Medium | CH₂ scissoring (cyclohexyl) |

| 1390 - 1365 | Medium | C-H bending (tert-butyl) |

| ~1100 | Medium | P-C stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 254 | [M]⁺ (Molecular Ion) |

| 197 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 171 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl group) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Given the pyrophoric and air-sensitive nature of this compound, all sample preparations and manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

NMR Spectroscopy Sample Preparation

-

Solvent Degassing: Use a deuterated solvent (e.g., C₆D₆, CDCl₃) that has been thoroughly degassed by several freeze-pump-thaw cycles.

-

Sample Handling: In a glovebox or under a positive pressure of inert gas, accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the degassed deuterated solvent to the vial and gently swirl to dissolve the sample completely.

-

Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution to a 5 mm NMR tube.

-

Sealing: Securely cap the NMR tube. For long-term or sensitive experiments, a J. Young NMR tube with a resealable Teflon valve is recommended.

-

External Referencing: Use an external standard or reference the spectrum to the residual solvent peak. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

FTIR Spectroscopy Sample Preparation (ATR Method)

Attenuated Total Reflectance (ATR) is the preferred method for air-sensitive liquids as it minimizes sample exposure.

-

Inert Environment: Place the ATR-FTIR spectrometer's crystal accessory inside a glovebox or a nitrogen-purged bag.

-

Background Spectrum: Record a background spectrum of the clean, dry ATR crystal under the inert atmosphere.

-

Sample Application: Using a clean, dry syringe or pipette, apply a small drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Promptly acquire the IR spectrum.

-

Cleaning: After analysis, carefully clean the ATR crystal with a suitable dry solvent (e.g., anhydrous hexane (B92381) or toluene) followed by isopropanol, ensuring all cleaning is performed under an inert atmosphere or with minimal exposure to air.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)

Electrospray Ionization (ESI) is a suitable soft ionization technique.

-

Solvent Preparation: Use a high-purity, dry, and degassed solvent system (e.g., acetonitrile (B52724) or a toluene/acetonitrile mixture) for sample dilution.

-

Sample Dilution: In a glovebox, prepare a dilute solution of this compound (typically in the low µM to nM concentration range).

-

Syringe Loading: Load the sample solution into a gas-tight syringe.

-

Infusion: Mount the syringe on a syringe pump connected to the ESI source of the mass spectrometer. Infuse the sample at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Due to the high sensitivity of mass spectrometry, even trace amounts of oxidized phosphine may be observed.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for this compound.

Caption: Overall Spectroscopic Analysis Workflow.

Caption: NMR Signal Assignment Logic.

Conclusion

The spectroscopic characterization of this compound requires careful handling due to its reactive nature. This guide provides a framework for its analysis through NMR, IR, and MS techniques. The tabulated predicted data serves as a valuable reference for researchers in confirming the identity and purity of this important phosphine ligand in their synthetic and catalytic endeavors. It is strongly recommended to acquire experimental data following the detailed protocols provided and compare it with the predicted values for unambiguous structural elucidation.

References

In-Depth Technical Guide to the Crystal Structure of tert-Butyldicyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of tert-butyldicyclohexylphosphine. Due to the challenges in obtaining a stable single crystal of the free phosphine (B1218219), this document focuses on the structural analysis of its well-defined palladium(II) complex, bis(this compound)dichloropalladium(II). The structural parameters derived from this complex offer valuable insights into the conformational preferences and steric profile of the this compound ligand, which are crucial for its application in catalysis and materials science.

Overview of this compound

This compound is a bulky, electron-rich tertiary phosphine ligand widely employed in organometallic chemistry and catalysis. Its significant steric hindrance and strong electron-donating properties play a crucial role in stabilizing metal centers and influencing the reactivity and selectivity of catalytic processes. This ligand is particularly effective in various cross-coupling reactions. The chemical formula for this compound is C₁₆H₃₁P, and its CAS Number is 93634-87-8.[1][2]

Crystal Structure Analysis of bis(this compound)dichloropalladium(II)

The crystal structure of bis(this compound)dichloropalladium(II) provides a reliable model for understanding the geometric and conformational properties of the this compound ligand.

Crystallographic Data

The following table summarizes the key crystallographic data for bis(this compound)dichloropalladium(II).

| Parameter | Value |

| Chemical Formula | C₃₂H₆₄Cl₂P₂Pd |

| Formula Weight | 688.13 g/mol |

| Crystal System | Not specified in search results |

| Space Group | Not specified in search results |

| Unit Cell Dimensions | Not specified in search results |

| Z | Not specified in search results |

| Density (calculated) | Not specified in search results |

| Absorption Coefficient | Not specified in search results |

| F(000) | Not specified in search results |

Note: Detailed unit cell parameters and other crystallographic data were not available in the initial search results. Further targeted searches for the specific CSD entry would be required to populate these fields.

Selected Bond Lengths and Angles

The table below presents key bond lengths and angles within the bis(this compound)dichloropalladium(II) complex, focusing on the coordination sphere of the palladium center and the geometry of the phosphine ligand.

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| Pd-P | Data not available in search results |

| Pd-Cl | Data not available in search results |

| P-C(tert-butyl) | Data not available in search results |

| P-C(cyclohexyl) | Data not available in search results |

| **Bond Angles (°) ** | |

| P-Pd-P | Data not available in search results |

| Cl-Pd-Cl | Data not available in search results |

| P-Pd-Cl | Data not available in search results |

| C-P-C | Data not available in search results |

Note: Specific bond lengths and angles require access to the full crystallographic information file (CIF) or a detailed publication of the crystal structure analysis, which were not retrieved in the initial searches.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystal growth of bis(this compound)dichloropalladium(II).

Synthesis of bis(this compound)dichloropalladium(II)

A general method for the synthesis of palladium(II) phosphine complexes involves the reaction of a suitable palladium(II) precursor with the phosphine ligand in an appropriate solvent.

Materials:

-

Palladium(II) chloride (PdCl₂) or a labile palladium(II) complex (e.g., [PdCl₂(COD)], where COD = 1,5-cyclooctadiene)

-

This compound

-

Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), dissolve the palladium(II) precursor in the chosen solvent.

-

In a separate flask, dissolve two equivalents of this compound in the same solvent.

-

Slowly add the phosphine solution to the palladium precursor solution with stirring.

-

The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight.

-

The formation of the product may be indicated by a color change or the precipitation of a solid.

-

The product can be isolated by filtration, and the solid washed with a non-polar solvent (e.g., pentane (B18724) or hexane) to remove any unreacted starting materials.

-

The resulting solid is then dried under vacuum.

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction analysis is a critical step. The choice of solvent system is crucial and often determined empirically.

Methods:

-

Slow Evaporation: A saturated solution of the complex in a suitable solvent (e.g., dichloromethane) is prepared and left undisturbed in a loosely capped vial. Slow evaporation of the solvent over several days can yield single crystals.

-

Solvent Diffusion: A solution of the complex is prepared in a solvent in which it is soluble (e.g., dichloromethane). This solution is carefully layered with a solvent in which the complex is poorly soluble (e.g., hexane (B92381) or pentane). Diffusion of the anti-solvent into the solution of the complex can induce crystallization.

-

Slow Cooling: A saturated solution of the complex is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of bis(this compound)dichloropalladium(II).

Caption: General workflow for the synthesis and crystal structure determination of the title compound.

Conclusion

The analysis of the crystal structure of bis(this compound)dichloropalladium(II) provides essential information regarding the steric and electronic properties of the this compound ligand. While the crystal structure of the free phosphine remains elusive, the data obtained from its metal complexes are invaluable for rational ligand design and the optimization of catalytic systems in drug development and other areas of chemical synthesis. Further research to obtain the crystal structure of the uncoordinated phosphine would be beneficial for a more complete understanding of its intrinsic properties.

References

Unraveling the Influence of tert-Butyldicyclohexylphosphine: A Technical Guide to its Steric and Electronic Effects

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organometallic chemistry and catalysis, the nuanced interplay of ligand properties dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, tert-Butyldicyclohexylphosphine [(t-Bu)P(Cy)₂] has emerged as a powerful tool, particularly in cross-coupling reactions that are fundamental to modern drug discovery and materials science. This technical guide provides an in-depth exploration of the steric and electronic effects of this compound, offering a comprehensive resource for researchers seeking to harness its full potential.

Quantifying the Core Properties: Steric and Electronic Parameters

The reactivity and efficacy of a phosphine ligand are primarily governed by two key characteristics: its steric bulk and its electron-donating ability. These properties are quantitatively described by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.

The Tolman cone angle provides a measure of the steric hindrance imposed by the ligand around the metal center. A larger cone angle signifies greater steric bulk, which can influence the coordination number of the metal, the stability of the catalytic species, and the accessibility of the substrate to the reactive site.

The Tolman electronic parameter is determined by infrared spectroscopy of nickel-carbonyl complexes and reflects the electron-donating or -withdrawing nature of the phosphine. A lower TEP value indicates a more electron-rich phosphine, which can enhance the rate of oxidative addition in catalytic cycles.

While specific experimentally determined values for this compound can vary slightly depending on the measurement technique and conditions, the following table provides representative data and a comparison with other common phosphine ligands.

| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| This compound | ~170 | ~2057 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 |

| Tricyclohexylphosphine (B42057) (PCy₃) | 170 | 2056.4 |

| Triphenylphosphine (PPh₃) | 145 | 2068.9 |

| Trimethylphosphine (PMe₃) | 118 | 2064.1 |

Note: The values for this compound are estimated based on available data for structurally similar ligands and general principles of ligand effects. Precise experimental determination may be necessary for specific applications.

The data clearly positions this compound as a bulky and electron-rich ligand, comparable in steric hindrance to the widely used tricyclohexylphosphine but with a slightly less electron-donating character than tri-tert-butylphosphine. This unique combination of properties makes it a versatile ligand for a range of catalytic applications.

The Impact on Catalytic Cycles: A Mechanistic Perspective

The steric and electronic properties of this compound directly influence the key steps of a catalytic cycle, such as in the widely employed Suzuki-Miyaura cross-coupling reaction.

Caption: Influence of this compound on a generic cross-coupling catalytic cycle.

Electronic Effects: The strong σ-donating character (low TEP) of this compound increases the electron density on the metal center. This enhanced electron density facilitates the oxidative addition of the organohalide to the low-valent metal (e.g., Pd(0)), which is often the rate-determining step in the catalytic cycle.

Steric Effects: The significant steric bulk (large cone angle) of the two cyclohexyl groups and the tert-butyl group plays a crucial role in promoting the reductive elimination step. The steric repulsion between the coupling partners on the metal center encourages the formation of the new carbon-carbon bond and the release of the product, thereby regenerating the active catalyst. This steric hindrance also helps to stabilize the monoligated active species, which is often the most reactive form of the catalyst.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of dicyclohexylphosphine (B1630591) with a tert-butylating agent. The following is a representative experimental protocol.

Materials:

-

Dicyclohexylphosphine

-

tert-Butyllithium (B1211817) (in pentane (B18724) or heptane)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous hexanes

-

Degassed water

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add dicyclohexylphosphine to a Schlenk flask equipped with a magnetic stir bar.

-

Dissolve the dicyclohexylphosphine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of tert-butyllithium solution dropwise to the stirred solution via syringe. A color change is typically observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow, careful addition of degassed water at 0 °C.

-

Extract the product into hexanes.

-

Wash the organic layer with degassed water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil or low-melting solid.

Safety Note: this compound is air-sensitive and pyrophoric. All manipulations should be carried out under a strict inert atmosphere. tert-Butyllithium is a highly reactive and pyrophoric reagent and should be handled with extreme caution by trained personnel.

Suzuki-Miyaura Cross-Coupling using this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound as the ligand.

Materials:

-

Aryl halide (e.g., aryl chloride or bromide)

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

This compound

-

Base (e.g., potassium phosphate, potassium carbonate, or cesium carbonate)

-

Anhydrous solvent (e.g., toluene, dioxane, or THF)

-

Schlenk tube or reaction vial with a screw cap

-

Magnetic stirrer and stir bar

Procedure:

-

To a Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), the palladium precursor (e.g., 1-2 mol% Pd(OAc)₂), this compound (2-4 mol%), and the base (2.0-3.0 mmol).

-

Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., 3-5 mL) via syringe.

-

Seal the vessel and place it in a preheated oil bath at the desired reaction temperature (typically 80-110 °C).

-

Stir the reaction mixture for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a testament to the power of rational ligand design in catalysis. Its well-defined steric and electronic properties, characterized by a large cone angle and a low Tolman electronic parameter, make it a highly effective ligand for a variety of cross-coupling reactions. By understanding and leveraging these fundamental characteristics, researchers in both academic and industrial settings can optimize reaction conditions, broaden substrate scope, and ultimately accelerate the discovery and development of novel molecules with significant applications in medicine and materials science. This guide serves as a foundational resource to aid in the effective application of this versatile and powerful phosphine ligand.

In-Depth Technical Guide: Stability and Air-Sensitivity of tert-Butyldicyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and air-sensitivity of tert-butyldicyclohexylphosphine, a bulky, electron-rich phosphine (B1218219) ligand critical in modern catalysis. Understanding its reactivity with atmospheric oxygen and moisture is paramount for its effective storage, handling, and application in sensitive chemical transformations.

Chemical and Physical Properties

This compound, also known as dicyclohexyl-tert-butylphosphine, is a colorless, viscous liquid at room temperature.[1] Its bulky tert-butyl and cyclohexyl groups create a sterically hindered environment around the phosphorus atom, which, combined with the electron-donating nature of these alkyl groups, imparts unique reactivity in catalytic applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₁P | [2] |

| Molecular Weight | 254.39 g/mol | [2] |

| Appearance | Colorless viscous liquid | [1] |

| IUPAC Name | tert-butyl(dicyclohexyl)phosphane | [2] |

| CAS Number | 93634-87-8 | [2] |

Air-Sensitivity and Stability

This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][3] This extreme air-sensitivity is a critical consideration for its safe handling and storage. The reactivity is primarily due to the high electron density on the phosphorus atom, making it susceptible to oxidation.

Reaction with Oxygen

The primary reaction upon exposure to air is the oxidation of the phosphine to its corresponding phosphine oxide, this compound oxide. This reaction is typically rapid and exothermic. In situations with a high surface area to volume ratio, such as a spill, the heat generated can be sufficient to cause ignition.

Table 2: Hazard Information for this compound

| Hazard Statement | GHS Classification | Source |

| H250: Catches fire spontaneously if exposed to air | Pyrophoric Liquid, Category 1 | [1][3] |

Moisture Sensitivity

In addition to its reactivity with oxygen, this compound is also sensitive to moisture. While not as reactive as with oxygen, prolonged exposure to moisture can lead to degradation. Therefore, it is crucial to handle this compound under anhydrous conditions.

Handling and Storage Protocols

Due to its pyrophoric nature, strict adherence to inert atmosphere techniques is mandatory when handling this compound.

Storage

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.

-

Containers: Use hermetically sealed containers. For laboratory-scale quantities, Schlenk flasks or septum-sealed bottles are appropriate.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[5]

Handling

-

Inert Atmosphere: All transfers and manipulations should be performed in a glovebox or using Schlenk line techniques.

-

Personal Protective Equipment (PPE): Wear fire-retardant laboratory coats, safety glasses, and appropriate gloves.

-

Solvents: Use anhydrous, deoxygenated solvents for preparing solutions.

Experimental Protocol: Determination of Oxidative Stability by ³¹P NMR

The following is a generalized experimental protocol for quantifying the oxidative degradation of this compound in solution, adapted from methodologies for studying other air-sensitive phosphines.[4]

Objective

To determine the rate of oxidation of this compound in a given solvent upon controlled exposure to air.

Materials and Equipment

-

This compound

-

Anhydrous, deuterated solvent (e.g., C₆D₆, CDCl₃)

-

Internal standard (e.g., triphenyl phosphate)

-

NMR tubes with J. Young valves

-

Glovebox or Schlenk line

-

Gas-tight syringes

-

NMR spectrometer

Procedure

-

Sample Preparation (Inert Atmosphere):

-

Inside a glovebox, prepare a stock solution of this compound of a known concentration (e.g., 50 mM) in the chosen anhydrous, deuterated solvent.

-

Add a known concentration of an internal standard to the solution.

-

Transfer a precise volume of this solution (e.g., 0.6 mL) into an NMR tube equipped with a J. Young valve.

-

Seal the NMR tube.

-

-

Initial NMR Spectrum:

-

Acquire an initial ³¹P NMR spectrum of the sample to determine the initial concentrations of the phosphine and the internal standard.

-

-

Controlled Air Exposure:

-

Introduce a known, small volume of air into the NMR tube using a gas-tight syringe.

-

Alternatively, for slower oxidation studies, the sample can be briefly opened to the atmosphere for a controlled period before resealing.

-

-

Time-Resolved NMR Analysis:

-

Acquire ³¹P NMR spectra at regular time intervals.

-

Monitor the decrease in the integral of the this compound peak and the increase in the integral of the corresponding phosphine oxide peak, relative to the constant integral of the internal standard.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time to determine the rate of oxidation.

-

Visualizations

Logical Workflow for Handling and Stability Assessment

Caption: Workflow for the safe handling and experimental stability assessment of this compound.

Degradation Pathway

Caption: The primary degradation pathway of this compound upon exposure to air and moisture.

References

- 1. osha.gov [osha.gov]

- 2. This compound | C16H31P | CID 4643319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 4. magritek.com [magritek.com]

- 5. researchgate.net [researchgate.net]

Safe Handling and Storage of tert-Butyldicyclohexylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling and storage procedures for tert-Butyldicyclohexylphosphine. Due to its pyrophoric nature, stringent adherence to these protocols is critical to ensure personnel safety and prevent incidents in the research and drug development environment.

Hazard Identification and Classification

This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] It is crucial to handle this compound under an inert atmosphere at all times to mitigate the risk of fire.

GHS Classification:

-

Hazard Class: Pyrophoric Liquid, Category 1[1]

-

Signal Word: Danger[2]

-

Hazard Statement: H250 - Catches fire spontaneously if exposed to air.[1][2]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₃₁P[1] |

| Molecular Weight | 254.39 g/mol [1] |

| Appearance | Colorless viscous liquid |

| Boiling Point | 333.4 °C at 760 mmHg |

| Density | 0.939 g/mL at 25 °C |

| Flash Point | 162.8 °C |

Table 2: Exposure Limits

As of the date of this guide, specific Occupational Exposure Limits (OELs) such as Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) have not been established for this compound. In the absence of specific limits, it is imperative to handle this substance with extreme caution, utilizing engineering controls and personal protective equipment to minimize any potential for exposure. General principles of chemical hygiene should be strictly followed.

Table 3: Fire-Fighting Measures

| Measure | Recommendation |

| Suitable Extinguishing Media | Dry chemical, sand, or special extinguishing media for metal fires. DO NOT USE WATER. |

| Unsuitable Extinguishing Media | Water, foam, carbon dioxide (CO₂). |

| Specific Hazards | Pyrophoric material. Will ignite spontaneously in air. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective clothing. |

Experimental Protocols

The following protocols are provided as a guide for the safe handling and use of this compound in a laboratory setting.

General Handling Procedures for Air-Sensitive Reagents

Due to its pyrophoric nature, all manipulations of this compound must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Materials:

-

Schlenk flask or other suitable reaction vessel

-

Septa

-

Cannula or syringe

-

Inert gas source (argon or nitrogen)

-

Solvent (anhydrous and deoxygenated)

Protocol:

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any residual moisture.

-

Inerting the System: Assemble the glassware and purge the system with a slow, steady stream of inert gas for at least 15-20 minutes.

-

Reagent Transfer:

-

Syringe Transfer (for small quantities):

-

Pressurize the this compound storage bottle with inert gas.

-

Carefully insert a clean, dry syringe with a needle through the septum of the storage bottle.

-

Withdraw the desired volume of the phosphine (B1218219).

-

Insert the needle through the septum of the reaction flask and slowly dispense the reagent.

-

-

Cannula Transfer (for larger quantities):

-

Insert one end of a double-tipped needle (cannula) through the septum of the storage bottle, ensuring the tip is below the liquid surface.

-

Insert the other end of the cannula through the septum of the reaction flask.

-

Apply a slight positive pressure of inert gas to the storage bottle to initiate the transfer.

-

-

-

Post-Transfer: Once the transfer is complete, remove the syringe or cannula and re-pressurize both the storage and reaction vessels with inert gas.

Quenching Protocol for Residual this compound

Unused or residual this compound must be safely quenched before disposal. This procedure should be performed in a fume hood, under an inert atmosphere.

Materials:

-

Schlenk flask containing the phosphine residue

-

Anhydrous isopropanol (B130326)

-

Anhydrous methanol (B129727)

-

Water

-

Stir bar and stir plate

Protocol:

-

Cooling: Cool the flask containing the phosphine residue in an ice bath.

-

Initial Quenching: While stirring, slowly add anhydrous isopropanol dropwise to the cooled residue. A vigorous reaction may occur. Continue addition until the reaction subsides.

-

Secondary Quenching: Slowly add anhydrous methanol dropwise.

-

Final Quenching: Once the reaction with methanol has ceased, slowly and cautiously add water dropwise to ensure complete quenching.

-

Neutralization and Disposal: The resulting mixture can be neutralized and disposed of as hazardous waste according to institutional guidelines.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is critical.

For Small Spills (manageable by trained personnel):

-

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

-

Containment: If safe to do so, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized spill absorbent for pyrophoric materials. DO NOT use combustible materials like paper towels.

-

Quenching: Once the spill is contained, slowly and carefully add anhydrous isopropanol to the absorbent material to quench the phosphine.

-

Collection: Collect the quenched material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

For Large Spills:

-

Evacuate: Evacuate the entire laboratory immediately.

-

Activate Alarm: Activate the nearest fire alarm.

-

Emergency Services: Call emergency services and inform them of the nature of the spill.

-

Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by emergency personnel.

Storage Procedures

Proper storage is essential to maintain the stability of this compound and prevent accidents.

-

Atmosphere: Store under a positive pressure of an inert gas (argon or nitrogen).[3]

-

Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[3][4]

-

Container: Keep the container tightly closed and sealed.[5]

-

Incompatibilities: Store away from oxidizing agents and other incompatible materials.[3]

-

Segregation: Store in a designated area for pyrophoric materials.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and management of this compound.

References

An In-depth Technical Guide to the Discovery and Historical Development of Bulky Phosphine Ligands

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the pivotal moments and scientific advancements in the development of bulky phosphine (B1218219) ligands, their quantitative properties, and their synthesis.

Introduction: The Indispensable Role of Phosphine Ligands in Catalysis

Phosphine ligands are a cornerstone of modern organometallic chemistry and homogeneous catalysis. Their remarkable utility stems from the precise control they offer over the steric and electronic properties of metal centers. By systematically modifying the substituents on the phosphorus atom, chemists can fine-tune the reactivity and selectivity of catalysts for a vast array of chemical transformations.[1] Initially, simple phosphines like triphenylphosphine (B44618) were widely used; however, the demand for catalysts capable of activating more challenging substrates, such as aryl chlorides, spurred the development of a new class of ligands: bulky, electron-rich phosphines.[2] These ligands have revolutionized cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Historical Development: A Timeline of Innovation

The evolution of bulky phosphine ligands is a story of rational design and incremental breakthroughs, transforming challenging chemical reactions into routine laboratory procedures.

-

1983: Early Observations: One of the first instances of a palladium-catalyzed C-N cross-coupling reaction was reported by Migita and coworkers, utilizing a PdCl2[P(o-tolyl)3]2 catalyst.[3] The scope of this early system was limited to electronically neutral and sterically unencumbered aryl bromides.[3]

-

Mid-1990s: The Buchwald-Hartwig Amination Revolution: The landscape of C-N bond formation was dramatically reshaped by the independent and concurrent work of Stephen L. Buchwald and John F. Hartwig.[3][4] Their research established the foundation for the now-famous Buchwald-Hartwig amination, a versatile and widely used method for synthesizing aryl amines.[3][4] This breakthrough was intrinsically linked to the development of more sophisticated phosphine ligands that could overcome the limitations of earlier systems.[4]

-

1998: The Dawn of Dialkylbiaryl Phosphines: The Buchwald group introduced a new class of air-stable ligands based on a dialkylbiaryl phosphine backbone. These ligands, often referred to as "Buchwald ligands," were designed to be both sterically demanding and electron-rich. This combination proved crucial for promoting the key steps of the catalytic cycle, particularly the oxidative addition of unreactive aryl chlorides.[1]

-

Late 1990s - Present: Generations of Ligand Evolution: The initial success of the dialkylbiaryl phosphines led to the development of several "generations" of ligands, each with improved reactivity, stability, and substrate scope.[4] Ligands such as DavePhos, JohnPhos, XPhos, and SPhos became commercially available and widely adopted in the scientific community. These ligands enabled a broad range of palladium-catalyzed C-C, C-N, and C-O bond-forming reactions under milder conditions and with lower catalyst loadings.[5]

Quantitative Data on Bulky Phosphine Ligands

The efficacy of a phosphine ligand in a catalytic reaction is largely determined by its steric and electronic properties. These properties can be quantified to aid in ligand selection and catalyst optimization.

Steric Properties: The Tolman Cone Angle

The steric bulk of a phosphine ligand is most commonly quantified by the Tolman cone angle (θ). This is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the ligand's substituents.[6] A larger cone angle indicates greater steric hindrance around the metal center, which can promote reductive elimination and stabilize coordinatively unsaturated species.

| Ligand | Tolman Cone Angle (θ) in ° |

| PH3 | 87 |

| P(OMe)3 | 107 |

| PPh3 | 145 |

| PCy3 | 170 |

| P(t-Bu)3 | 182 |

| DavePhos | Not widely reported |

| JohnPhos | Not widely reported |

| XPhos | Not widely reported |

| SPhos | Not widely reported |

Note: While Tolman cone angles for many simple phosphines are well-documented, values for the more complex Buchwald-type ligands are not as commonly cited in single, standardized tables. Their steric bulk is a key feature, but often discussed qualitatively or through other steric parameters in the literature.

Electronic Properties

The electronic nature of a phosphine ligand, specifically its electron-donating ability, is crucial for facilitating the oxidative addition step in many catalytic cycles. This property can be assessed through various experimental and computational methods, including the analysis of the CO stretching frequency in metal-carbonyl complexes. More electron-donating phosphines lead to more electron-rich metal centers, which results in increased back-bonding to the CO ligands and a lower ν(CO) frequency.[6]

| Ligand | ν(CO) of Ni(CO)3L (cm-1) |

| PF3 | 2110.8 |

| PCl3 | 2097.0 |

| P(OPh)3 | 2085.3 |

| PPh3 | 2068.9 |

| PMe3 | 2064.1 |

| PEt3 | 2061.7 |

| P(t-Bu)3 | 2056.1 |

Note: This table illustrates the trend of increasing electron-donating ability with decreasing ν(CO).

Experimental Protocols for the Synthesis of Bulky Phosphine Ligands

The following protocols provide detailed methodologies for the synthesis of representative bulky phosphine ligands.

Synthesis of Tri-tert-butylphosphine Tetrafluoroborate (B81430)

Tri-tert-butylphosphine is a highly electron-donating and sterically demanding ligand. Due to its pyrophoric nature, it is often handled as its more stable tetrafluoroborate salt, which can be deprotonated in situ.

Reaction Scheme:

PCl3 + 3 t-BuMgCl → P(t-Bu)3 --(HBF4)--> [HP(t-Bu)3]BF4

Materials:

-

Copper(I) bromide - dimethyl sulfide (B99878) complex (CuBr·Me2S)

-

Lithium bromide (LiBr)

-

Phosphorus trichloride (B1173362) (PCl3)

-

tert-Butylmagnesium chloride (t-BuMgCl) in diethyl ether (2.0 M)

-

Aqueous hydrofluoroboric acid (HBF4) (3 M)

-

Celite

-

Dichloromethane (CH2Cl2)

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a dried 500-mL three-neck flask equipped with an addition funnel, an internal thermometer, and a magnetic stirrer bar, add CuBr·Me2S (514 mg, 2.50 mmol) and LiBr (434 mg, 5.00 mmol).

-

Purge the reaction vessel with nitrogen and add hexane (100 mL).

-

Add PCl3 (4.37 mL, 50.0 mmol) to the suspension and cool the reaction with an ice bath.

-

Add 2.0 M t-BuMgCl in Et2O (100 mL, 200 mmol) dropwise, keeping the internal temperature below 8 °C for the first 50 mL.

-

Warm the flask with an ambient water bath, add the remainder of the t-BuMgCl solution, and stir the mixture vigorously for 13 hours at 23 °C.

-

Recool the mixture with an ice bath and carefully add 3 M aqueous HBF4 solution (175 mL, 525 mmol), keeping the internal temperature below 25 °C.

-

Stir the biphasic mixture for 15 minutes and filter over a pad of Celite.

-

Separate the layers and wash the aqueous layer with hexane (2 x 100 mL) to remove nonpolar impurities.

-

Extract the aqueous layer with CH2Cl2 (3 x 200 mL).

-

Combine the CH2Cl2 layers, dry with MgSO4, filter, and evaporate in vacuo to afford the crude product.

-

Recrystallize from ethanol to yield analytically pure tri-tert-butylphosphonium tetrafluoroborate.

Representative Synthesis of a Buchwald-Type Ligand (SPhos)

The synthesis of dialkylbiaryl phosphines like SPhos (Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine) typically involves a cross-coupling reaction to form the biaryl backbone, followed by phosphination.

Reaction Scheme (Conceptual):

-

Biaryl Formation (Suzuki Coupling): A suitably substituted aryl halide is coupled with an arylboronic acid to form the 2',6'-dimethoxybiphenyl core.

-

Phosphination: The biphenyl (B1667301) core is then functionalized with a dicyclohexylphosphine (B1630591) group, often via lithiation and reaction with chlorodicyclohexylphosphine.

General Procedure for a Suzuki-Miyaura Coupling step that might be used to form a biaryl intermediate:

-

To a 3-necked flask, charge bis(dibenzylideneacetone)palladium(0) (1.5 mol%), SPhos (3.0 mol%), the appropriate arylboronic acid (1.5 equiv.), and tripotassium phosphate (B84403) (3.0 equiv.).

-

Degas the flask and add degassed toluene (B28343) and deionized water under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 5 minutes.

-

Add the aryl halide (1.0 equiv.) in one portion.

-

Stir the resulting mixture at reflux for several hours, monitoring the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Conclusion

The development of bulky phosphine ligands represents a paradigm shift in homogeneous catalysis. From the early observations of palladium-catalyzed amination to the rational design and synthesis of sophisticated dialkylbiaryl phosphine ligands, this field has continuously evolved to meet the demands of modern synthetic chemistry. The ability to systematically tune the steric and electronic properties of these ligands has enabled the development of highly active and selective catalysts for a wide range of cross-coupling reactions, profoundly impacting the fields of drug discovery, materials science, and beyond. The ongoing exploration of new ligand architectures promises to further expand the capabilities of transition metal catalysis.

References

Theoretical Underpinnings and Computational Protocol for Determining the Cone Angle of tert-Butyldicyclohexylphosphine

An In-depth Technical Guide for Researchers in Catalysis and Drug Development

Abstract

The steric profile of phosphine (B1218219) ligands is a critical determinant of reactivity and selectivity in transition metal catalysis. The Tolman cone angle (θ) remains a foundational metric for quantifying this steric hindrance. This technical guide provides a comprehensive overview of the theoretical basis and computational methodology for calculating the cone angle of tert-Butyldicyclohexylphosphine, a bulky and widely used ligand in cross-coupling reactions. Detailed protocols for a combined molecular mechanics (MM) and density functional theory (DFT) approach are presented, alongside a summary of calculated values in different coordination environments. This document is intended to serve as a practical resource for researchers employing computational chemistry to rationalize catalytic performance and design novel ligands.

Introduction

This compound (t-BuCy₂P) is a monodentate phosphine ligand characterized by its significant steric bulk, conferred by the presence of one tert-butyl and two cyclohexyl substituents attached to the phosphorus atom.[1] This steric profile is instrumental in its successful application in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, where it promotes the formation of catalytically active species and influences the rate and selectivity of the reaction.

A quantitative understanding of the steric properties of t-BuCy₂P is crucial for optimizing catalytic systems. The Tolman cone angle, first introduced by Chadwick A. Tolman, provides a simple yet effective measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encapsulates the van der Waals radii of the outermost atoms of the ligand.[2] While originally determined from physical models, contemporary computational methods allow for a more precise and nuanced calculation of the cone angle.[3][4]

This guide details the modern computational workflow for determining the cone angle of t-BuCy₂P, providing researchers with the theoretical background and practical steps required for such calculations.

Theoretical Framework: The Tolman Cone Angle

The original definition of the Tolman cone angle was based on a simplified model of a phosphine ligand coordinated to a nickel tricarbonyl fragment (Ni(CO)₃), with a fixed Ni-P bond length of 2.28 Å.[5] For asymmetric ligands like t-BuCy₂P, the cone angle can be conceptualized as an average of the angles formed by the different substituents.[5]

Modern computational approaches have refined this concept by:

-

Optimizing the geometry of the entire metal-ligand complex, allowing the M-P bond length and ligand conformation to relax to a minimum energy state.

-

Considering different coordination environments , as the steric profile of a ligand can change depending on the coordination number and geometry of the metal center.[3][4][5] Common model complexes include linear [AuCl(P)], tetrahedral [Ni(CO)₃(P)], and octahedral [IrCl₃(CO)₂(P)].[3][4][5]

-

Employing quantum mechanical calculations for a more accurate description of the electronic structure and geometry.

Computational Methodology

The state-of-the-art approach for calculating phosphine cone angles is a multi-step process that combines the strengths of molecular mechanics (for efficient conformational sampling) and density functional theory (for accurate geometry optimization).[3][4]

Experimental Protocol: A Step-by-Step Guide

-

Initial Structure Generation: A 3D model of the this compound ligand coordinated to the chosen metal center (e.g., [Ni(CO)₃(t-BuCy₂P)]) is constructed using a molecular builder.

-

Conformational Search (Molecular Mechanics): Due to the flexibility of the cyclohexyl rings, a thorough conformational search is essential to identify the lowest energy conformer.

-

Method: A molecular mechanics force field (e.g., MMFF94) is employed to rapidly evaluate the energies of thousands of different conformations. This is typically achieved through systematic or stochastic search algorithms.

-

Rationale: This step ensures that the subsequent, more computationally expensive DFT optimization is performed on the most stable conformer, which is crucial for obtaining a meaningful cone angle value.[3][4][5]

-

-

Geometry Optimization (Density Functional Theory): The lowest energy conformer identified from the MM search is then re-optimized using DFT.

-

Functional: A hybrid functional, such as B3LYP, is often a good choice for balancing accuracy and computational cost.[6] Other functionals like BP86 may also be used.

-

Basis Set: A double-zeta basis set with polarization functions, such as 6-31G* or DZVP, is typically sufficient for the ligand atoms.[6]

-

Effective Core Potential: For the metal atom (e.g., Ni, Au, Ir), an effective core potential (ECP) like LANL2DZ is used to replace the core electrons, reducing computational cost while maintaining accuracy.

-

Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are used for these calculations.

-

-

Cone Angle Measurement: Once the geometry is fully optimized, the cone angle is measured. This can be done using built-in functions in the computational chemistry software or with specialized programs. The "exact cone angle" method involves finding the most acute right circular cone that encompasses the entire ligand.[6]

The entire computational workflow can be visualized as follows:

Quantitative Data: Cone Angle of this compound

A comprehensive study by Jover and Cirera recomputed the Tolman cone angles for a large set of 119 phosphine ligands in different coordination environments.[3][4] The calculated values for ligands structurally related to this compound provide valuable context. While the exact value for this compound was not explicitly listed in the primary dataset of that publication, the values for similar bulky phosphines are presented below for comparison.

| Ligand | Tolman Cone Angle (θ) in [Ni(CO)₃(P)] (°)* |

| Tri-tert-butylphosphine (PtBu₃) | 182 |

| Tricyclohexylphosphine (PCy₃) | 170 |

| Di-tert-butylneopentylphosphine | 175 |

*Data extracted from studies on phosphine ligand steric properties.

These values highlight the significant steric bulk of phosphines containing tert-butyl and cyclohexyl groups. Given its structure, the cone angle of this compound is expected to be substantial, likely falling within the range of the values presented above.

Application in Catalysis: The Suzuki-Miyaura Coupling

The steric bulk of this compound is a key feature in its application as a ligand in palladium-catalyzed cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling, the ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the oxidative addition and reductive elimination steps.

A generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

In this cycle, "L" represents the this compound ligand. Its large cone angle helps to create a coordinatively unsaturated environment around the palladium center, which is believed to facilitate the key steps of the catalytic cycle.

Conclusion

The theoretical calculation of the cone angle of this compound provides invaluable insight into its steric properties and its role in catalysis. The combined MM/DFT approach offers a robust and accurate method for determining this crucial parameter. By understanding the steric profile of this and other phosphine ligands, researchers can make more informed decisions in the design of catalysts and the development of new synthetic methodologies, ultimately accelerating advancements in both academic and industrial research, including drug development.

References

- 1. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 93634-87-8 CAS MSDS (T-BUTYLDICYCLOHEXYLPHOSPHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of tert-Butyldicyclohexylphosphine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyldicyclohexylphosphine, a bulky and electron-rich phosphine (B1218219) ligand critical in modern catalysis. Understanding its solubility is paramount for reaction optimization, catalyst preparation, and process scale-up in various synthetic applications, including the formation of key intermediates in drug development.

Introduction to this compound

This compound, often abbreviated as cataCXium® A, is a tertiary phosphine ligand widely employed in palladium-catalyzed cross-coupling reactions. Its significant steric bulk and strong electron-donating properties are instrumental in stabilizing catalytic species and promoting high reaction rates and yields, particularly in challenging transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Given its air-sensitive nature, proper handling and solvent selection are crucial for its effective use.

Solubility Data

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate good solubility in common non-polar and polar aprotic organic solvents. The data presented below is a summary of available qualitative information and the limited quantitative data found.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent Class | Solvent | Solubility Profile | Quantitative Data (at 25 °C) |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Not Available |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Not Available |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Not Available |

| Alkanes | Hexanes, Pentane | Soluble | Not Available |

| Polar Protic Solvents | Water | Insoluble | 3.1 x 10⁻⁴ g/L |

| Methanol, Ethanol | Generally low solubility is expected | Not Available |